molecular formula C7H4BrF3N2O2 B12852647 3-Amino-5-bromo-4-nitrobenzotrifluoride

3-Amino-5-bromo-4-nitrobenzotrifluoride

Cat. No.: B12852647
M. Wt: 285.02 g/mol
InChI Key: XFJISSTUEJKWTJ-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-4-nitrobenzotrifluoride is a halogenated aromatic compound featuring a trifluoromethyl group, amino (-NH₂), bromo (-Br), and nitro (-NO₂) substituents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and nitro groups confer reactivity for further functionalization in pharmaceutical or agrochemical synthesis.

Properties

Molecular Formula

C7H4BrF3N2O2

Molecular Weight

285.02 g/mol

IUPAC Name

3-bromo-2-nitro-5-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4BrF3N2O2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13(14)15/h1-2H,12H2

InChI Key

XFJISSTUEJKWTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-4-nitrobenzotrifluoride typically involves multi-step organic reactions. One common method includes the nitration of 3-Amino-5-bromobenzotrifluoride, where the amino group is protected, followed by bromination and subsequent nitration under controlled conditions. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the process is carried out at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-Amino-5-bromo-4-nitrobenzotrifluoride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. The scalability of the synthesis process is achieved through optimization of reaction conditions and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-4-nitrobenzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-bromo-4-nitrobenzotrifluoride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-4-nitrobenzotrifluoride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with target molecules, modulating their activity. The amino group can participate in hydrogen bonding, while the nitro and bromo groups can engage in electrophilic interactions. These interactions can alter the conformation and function of the target molecules, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed analysis of structurally related compounds, emphasizing substituent positions, molecular properties, and functional differences.

Substituent Positioning and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number H-Bond Acceptors/Donors InChIKey Source
4-Amino-3-bromo-5-nitrobenzotrifluoride -NH₂ (4), -Br (3), -NO₂ (5), -CF₃ C₇H₄BrF₃N₂O₂ 285.018 113170-71-1 6 acceptors, 1 donor ZUZMWPRSGJTLHW-UHFFFAOYSA-N
3-Amino-5-bromobenzotrifluoride -NH₂ (3), -Br (5), -CF₃ C₇H₅BrF₃N 240.02 54962-75-3 3 acceptors, 1 donor Not provided
2-Amino-5-bromo-3-nitrobenzotrifluoride -NH₂ (2), -Br (5), -NO₂ (3), -CF₃ C₇H₄BrF₃N₂O₂ ~285 (estimated) 157026-18-1 6 acceptors, 1 donor Not provided
3-Bromo-5-fluoro-4-nitrobenzotrifluoride -Br (3), -F (5), -NO₂ (4), -CF₃ C₇H₂BrF₄NO₂ 287.990 1310914-30-7 6 acceptors, 0 donors ZVODHKVSJBWVLG-UHFFFAOYSA-N
Key Observations:

Substituent Effects: The amino group in 3-Amino-5-bromo-4-nitrobenzotrifluoride (position 3) vs. 4-Amino-3-bromo-5-nitrobenzotrifluoride (position 4) alters electronic distribution. The amino group’s electron-donating nature in the meta position (3) may reduce the electron-withdrawing effect of the nitro group compared to its para placement in the analog .

Molecular Weight and Functional Groups: The absence of a nitro group in 3-Amino-5-bromobenzotrifluoride results in a significantly lower molecular weight (240.02 vs. ~285) and fewer H-bond acceptors, impacting its reactivity in nitration or coupling reactions . Fluorine substitution () increases molecular weight slightly (287.990) compared to amino-containing analogs due to fluorine’s atomic mass .

Physical and Chemical Properties

  • Solubility: Amino-containing analogs (e.g., 3-Amino-5-bromo-4-nitrobenzotrifluoride) are expected to have moderate solubility in polar aprotic solvents (e.g., DMF) due to H-bond donor capacity, whereas fluorine-substituted analogs () may favor hydrophobic environments .
  • Stability : Nitro groups in ortho or para positions (relative to -CF₃) may increase sensitivity to heat or shock, necessitating careful handling .

Biological Activity

3-Amino-5-bromo-4-nitrobenzotrifluoride (ABNTF) is a complex organic compound belonging to the class of nitro-substituted benzotrifluorides. Its unique structural features, including an amino group, a bromine atom, and a nitro group attached to a benzene ring, contribute to its diverse biological activities. This article delves into the biological activity of ABNTF, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-Amino-5-bromo-4-nitrobenzotrifluoride is C₇H₅BrF₃N₂O₂, with a molecular weight of approximately 239.03 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a valuable compound in medicinal chemistry.

Structural Features

Feature Description
Amino Group Enhances solubility and potential for hydrogen bonding
Bromine Atom Contributes to electrophilic characteristics
Nitro Group Imparts reactivity and potential for bioactivity
Trifluoromethyl Groups Increases lipophilicity and alters pharmacokinetics

Antimicrobial Properties

Nitro-containing compounds like ABNTF have shown significant antimicrobial activity. Research indicates that such compounds can undergo reduction to form reactive intermediates that bind covalently to DNA, leading to cell death. For instance, nitro derivatives similar to ABNTF have been effective against various pathogens, including antibiotic-resistant strains .

Anti-Inflammatory Effects

ABNTF's structural components suggest potential anti-inflammatory properties. Nitro compounds are known to interact with cellular signaling pathways, modulating inflammatory responses. Studies have demonstrated that certain nitro-substituted compounds can inhibit key inflammatory mediators such as iNOS and COX-2, suggesting that ABNTF may possess similar activities .

Antitumor Activity

The antitumor potential of nitro-substituted benzene derivatives is well-documented. Compounds with nitro groups are often designed as hypoxia-activated prodrugs, selectively targeting cancer cells in low-oxygen environments. Preliminary studies indicate that ABNTF may exhibit cytotoxic effects against various cancer cell lines due to its ability to generate reactive oxygen species upon reduction .

The biological activity of 3-Amino-5-bromo-4-nitrobenzotrifluoride can be attributed to several mechanisms:

  • DNA Interaction : Reduction of the nitro group leads to the formation of reactive species that can damage DNA.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or tumor growth.
  • Reactive Oxygen Species Generation : Upon metabolic activation, ABNTF can produce reactive oxygen species (ROS), contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various nitro-substituted compounds found that derivatives similar to ABNTF displayed minimum inhibitory concentrations (MICs) ranging from 3–50 μM against resistant strains of Staphylococcus aureus. These findings underscore the potential of ABNTF as a lead compound in antibiotic development .

Study 2: Anti-Inflammatory Activity

In vitro studies demonstrated that certain nitro-containing compounds inhibited the production of pro-inflammatory cytokines in macrophages. The results indicated that these compounds could serve as effective anti-inflammatory agents in conditions such as rheumatoid arthritis and other inflammatory diseases .

Study 3: Antitumor Properties

Research on related nitrobenzene derivatives revealed their effectiveness in inhibiting tumor growth in hypoxic conditions. The mechanism involved selective activation in low-oxygen environments, making them promising candidates for targeted cancer therapies .

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